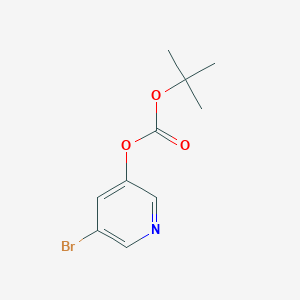
5-(2-アミノ-1,3-チアゾール-5-イル)-N-メチルアセトアミド
概要
説明
The compound is a derivative of 2-Amino-1,3-thiazol-5-yl . Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The presence of the amino group (NH2) and the acetamide group (CH3CONH2) suggest that this compound could be used in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that the thiazole ring is likely to be planar due to the sp2 hybridization of the atoms involved . The presence of the amino and acetamide groups could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amino and acetamide groups) could make the compound soluble in polar solvents .科学的研究の応用
抗菌活性
チアゾール誘導体は、抗菌活性を示すことが見出されています。 例えば、チアゾール系化合物であるスルファゾールは、抗菌剤として使用されています .
抗レトロウイルス活性
リトナビルは、もう一つのチアゾール誘導体であり、HIV/AIDSの治療に抗レトロウイルス剤として使用されています .
抗真菌活性
アバファンギンは、抗真菌活性を示すチアゾール系化合物です .
抗がん活性
チアゾール誘導体は、がん治療において可能性を示しています。 例えば、チアゾフリンは、がん治療に使用されるチアゾール系化合物です .
抗アルツハイマー活性
チアゾール誘導体は、抗アルツハイマー活性を持つ可能性についても研究されています .
降圧活性
チアゾール誘導体は、降圧活性を示すことが見出されており、高血圧の治療に有益となる可能性があります .
抗酸化活性
チアゾール誘導体は、抗酸化活性を示すことが見出されており、酸化ストレスによって引き起こされる疾患の予防に有益となる可能性があります .
肝保護活性
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the nature of the target and the specific derivative of the thiazole compound .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions . This compound has been shown to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism . Additionally, 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide can bind to proteins and alter their function, potentially leading to changes in cellular processes .
Cellular Effects
The effects of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Furthermore, 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These effects highlight its potential as a therapeutic agent in treating diseases characterized by dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide has been associated with changes in cellular function, including alterations in cell proliferation and viability . These temporal effects are important considerations for its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its biological activity, as it may interact with different biomolecules depending on its distribution . Understanding the transport and distribution of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide can affect its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Its localization is often directed by targeting signals or post-translational modifications that guide it to these compartments . The presence of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide in different subcellular locations can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-9-6(7)11-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBCOBZKFMVRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)






![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)



